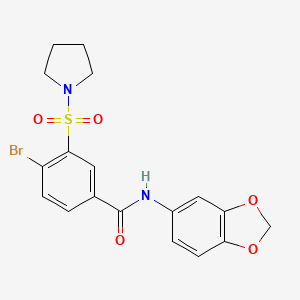![molecular formula C11H12ClF3N2O2 B4580875 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methoxyethyl)urea](/img/structure/B4580875.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methoxyethyl)urea
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methoxyethyl)urea is a chemical compound that belongs to the class of herbicides. It is commonly known as metobromuron and is used to control the growth of weeds in agriculture.
Wissenschaftliche Forschungsanwendungen
1. Cancer Research Applications
N,N'-Diarylureas, including derivatives similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methoxyethyl)urea, have been identified as potent activators of the eIF2α kinase heme regulated inhibitor. They exhibit significant potential as anti-cancer agents by inhibiting cancer cell proliferation through the reduction of eIF2·GTP·tRNA(i)(Met) ternary complex abundance and inducing phosphorylation of eIF2α and expression of CHOP at protein and mRNA levels (Denoyelle et al., 2012).
2. Environmental Degradation Studies
Research has focused on the degradation of antimicrobials such as triclosan and triclocarban, compounds structurally related to this compound, using electro-Fenton systems. These studies are crucial for understanding the environmental impact and breakdown of such chemicals in aquatic environments (Sirés et al., 2007).
3. Photodegradation and Hydrolysis of Pesticides
Investigations into the photodegradation and hydrolysis of substituted urea and organophosphate pesticides in water have provided insight into the environmental fate of these chemicals. Understanding their breakdown mechanisms helps in assessing their long-term impact on ecosystems (Gatidou & Iatrou, 2011).
4. Plant Biology and Agriculture
Urea derivatives have been explored for their cytokinin-like activity and potential to enhance adventitious root formation, highlighting their application in plant biology and agriculture. Research in this area focuses on the synthetic compounds’ roles in cell division and differentiation (Ricci & Bertoletti, 2009).
5. Organic Chemistry and Synthesis
The use of N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea and related compounds in organic synthesis, particularly as catalysts in various reactions, showcases the chemical's versatility and importance in developing new synthetic methodologies (Zhang, Bao, & Xing, 2014).
Eigenschaften
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O2/c1-19-5-4-16-10(18)17-9-6-7(11(13,14)15)2-3-8(9)12/h2-3,6H,4-5H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYQQYVBEJPTTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4580799.png)
![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B4580806.png)
![6-bromo-2-(4-butylphenyl)-4-[(4-butyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4580810.png)

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4580815.png)
![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanamide](/img/structure/B4580826.png)
![4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-hydroxyethyl)butanamide](/img/structure/B4580830.png)

![N-[2-(2-chlorophenoxy)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B4580836.png)
![3-ethoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4580844.png)
![4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]-1-naphthamide](/img/structure/B4580845.png)

![2-(butylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B4580850.png)
![ethyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4580878.png)